N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine
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Overview
Description
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine is a chemical compound with the molecular formula C16H23N. This compound is characterized by the presence of a cyclohexane ring, a phenyl group, and a propenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine typically involves the reaction of cyclohexylamine with cinnamaldehyde in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Cyclohexylamine and cinnamaldehyde.
Catalyst: A suitable reducing agent such as sodium borohydride.
Conditions: The reaction is conducted at a temperature of around 60-80°C and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is similar to the laboratory synthesis but scaled up with enhanced control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]aniline
- N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzylamine
Uniqueness
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine is unique due to its cyclohexane ring, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-methyl-N-[(E)-3-phenylprop-2-enyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2,4-5,8-11,16H,3,6-7,12-14H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPLRHTXFMMHZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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